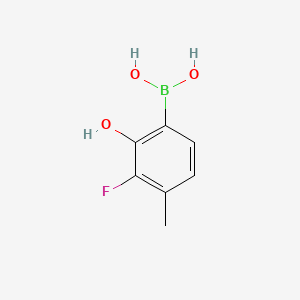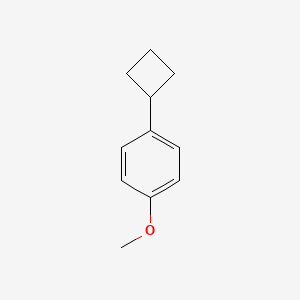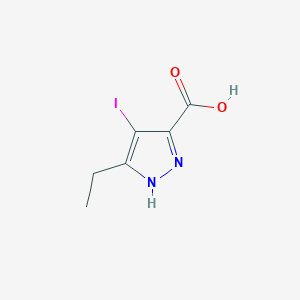
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings.
化学反応の分析
Types of Reactions
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 4-amino, 4-thio, or 4-alkyl derivatives.
Oxidation and Reduction Products: Reduction yields the corresponding alcohol, while oxidation yields the carboxylate salt.
Cyclization Products: Formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the iodine atom and carboxylic acid group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: can be compared with other pyrazole derivatives, such as:
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
5-methyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric properties and reactivity.
3,5-dimethyl-4-iodo-1H-pyrazole: Lacks the carboxylic acid group, which can significantly alter its chemical behavior and applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H7IN2O2 |
|---|---|
分子量 |
266.04 g/mol |
IUPAC名 |
5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
KNKYAMVSGZNPIE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



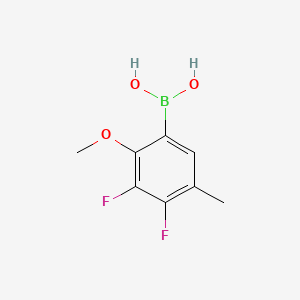
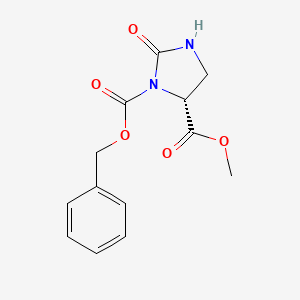
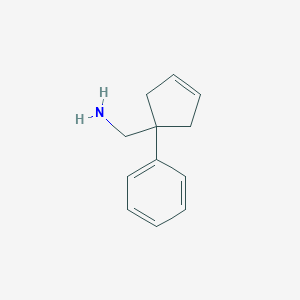

![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

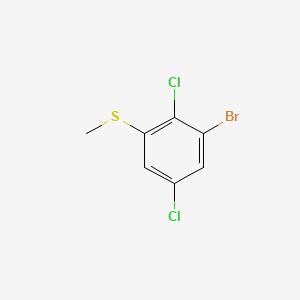
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
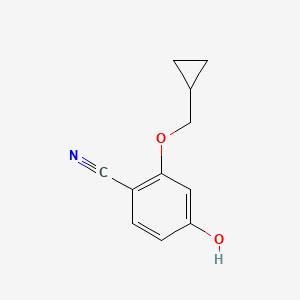
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
